N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine.
Introduction of the Azepane Ring: The azepane ring is introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazinone intermediate.
Final Coupling: The final step involves coupling the pyridazinone-azepane intermediate with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: Its ability to interact with various biological targets makes it a valuable tool for studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical structure could make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and potentially improving cognitive function.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 3-(2H)-pyridazinone and its derivatives share a similar core structure and are also known for their biological activity.
Azepane-Containing Compounds: Other compounds containing the azepane ring, such as certain piperazine derivatives, have similar pharmacokinetic properties.
Uniqueness
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE is unique due to its combination of a pyridazinone core and an azepane ring, which together enhance its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C24H28N4O4S/c1-31-20-10-12-22(32-2)23(17-20)33(29,30)27-19-9-7-8-18(16-19)21-11-13-24(26-25-21)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3 |
InChI Key |
CVGXUOLQPUMAQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.